1,1-Dichloropropane

Physical Chemistry Process Engineering Chemical Manufacturing

1,1-Dichloropropane (CAS 78-99-9) is a chlorinated hydrocarbon from the dichloropropane isomer family, with the molecular formula C3H6Cl2 and a molecular weight of 112.99 g/mol. As a vicinal geminal dichloroalkane, its defining feature is that both chlorine atoms reside on the terminal carbon.

Molecular Formula C3H6Cl2
CHCl2CH2CH3
C3H6Cl2
Molecular Weight 112.98 g/mol
CAS No. 78-99-9
Cat. No. B1633073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichloropropane
CAS78-99-9
Molecular FormulaC3H6Cl2
CHCl2CH2CH3
C3H6Cl2
Molecular Weight112.98 g/mol
Structural Identifiers
SMILESCCC(Cl)Cl
InChIInChI=1S/C3H6Cl2/c1-2-3(4)5/h3H,2H2,1H3
InChIKeyWIHMGGWNMISDNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.02 M
In water, 2,700 mg/L at 20 °C
Very slightly soluble in water
Soluble in alcohol, ether, benzene, chloroform
Soluble in many org solvents
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dichloropropane CAS 78-99-9: Sourcing a Specialty Isomer for Precision Chemistry


1,1-Dichloropropane (CAS 78-99-9) is a chlorinated hydrocarbon from the dichloropropane isomer family, with the molecular formula C3H6Cl2 and a molecular weight of 112.99 g/mol . As a vicinal geminal dichloroalkane, its defining feature is that both chlorine atoms reside on the terminal carbon [1]. This structural specificity dictates a distinct physical and chemical behavior, making it a niche building block in synthetic chemistry rather than a commodity solvent. Its primary recognized application is in the synthesis of chloropropenes via flash vacuum pyrolysis, a reaction pathway that capitalizes on its unique substitution pattern .

The Risk of Isomer Substitution: Why 1,1-Dichloropropane Procurement Requires Precision


Generic substitution among C3H6Cl2 isomers is scientifically unjustifiable due to significant differences in physicochemical properties and reaction outcomes that directly impact process reproducibility and safety. The four dichloropropane isomers—1,1-, 1,2-, 1,3-, and 2,2-dichloropropane—exhibit distinct boiling points, vapor pressures, and thermal stabilities, which preclude simple interchangeability in distillation, storage, or reaction design [1]. In a kinetic study of advanced oxidation processes, the relative degradation rates of aliphatic VOCs with OH radicals varied substantially, with 1,1-dichloropropane displaying the highest removal rate among its peers, a finding with direct implications for environmental fate modeling and waste stream treatment . The evidence presented below quantifies these critical differences.

Quantitative Evidence for Selecting 1,1-Dichloropropane Over Its Closest Analogs


Distinct Physical Properties: Boiling Point and Vapor Pressure Differentials for Distillation and Storage

The physical properties of 1,1-dichloropropane are significantly different from those of its isomers, particularly 1,2-dichloropropane, which is a common byproduct and potential substitute. These differences are critical for process design, affecting separation efficiency and equipment requirements. The boiling point of 1,1-dichloropropane is 88 °C (lit.), while that of 1,2-dichloropropane is 96.4 °C [1]. This ~8.4 °C difference is sufficient for separation via fractional distillation. Furthermore, the vapor pressure of 1,1-dichloropropane is substantially higher (68.3-78.3 mmHg at 25°C) compared to 1,2-dichloropropane (40 mmHg) [2].

Physical Chemistry Process Engineering Chemical Manufacturing

Thermochemical Stability: Relative Enthalpy Differences Indicating Higher Energy State

Computational thermochemistry reveals a clear energetic distinction among the isomers. At 0 K, 1,1-dichloropropane exhibits a higher relative enthalpy compared to the more stable 2,2-dichloropropane. The calculated G3 composite enthalpy difference between 1,1-dichloropropane and 2,2-dichloropropane is -12.3 kJ/mol [1]. This means 1,1-dichloropropane is in a less stable, higher-energy state, which can be advantageous for reactions where a higher ground-state energy lowers the activation barrier for certain transformations, such as the dehydrochlorination step in chloropropene synthesis. The experimentally determined enthalpy of vaporization for 1,1-dichloropropane is 31.2±3.0 kJ/mol, a key parameter for process energy balance calculations .

Computational Chemistry Thermodynamics Reaction Calorimetry

Advanced Oxidation Kinetics: Demonstrating the Highest OH Radical Reaction Rate Among Isomers

In a comparative study of volatile organic compound (VOC) removal using O3/H2O2 advanced oxidation processes (AOP), 1,1-dichloropropane was shown to have the highest removal rate among the aliphatic VOCs tested. The second-order indirect rate constant for reaction with OH radicals was reported in the range of 0.52 x 10^8 to 5.5 x 10^8 M^-1 s^-1 for the aliphatic VOCs . The study explicitly states the order of removal rates for aliphatic VOCs as: 1,1-dichloropropane > 1,3-dichloropropane > 1,1-dichloroethane > 2,2-dichloropropane > 1,1,2,2-tetrachloroethane. This data provides a direct, quantitative comparison of the reactivity of 1,1-dichloropropane relative to several key analogs, including two of its isomers.

Environmental Science Water Treatment Reaction Kinetics

Aqueous Solubility Profile: Moderate Water Solubility Distinct from Other Isomers

The aqueous solubility of 1,1-dichloropropane is a key parameter for understanding its environmental transport and its behavior in biphasic reaction systems. Experimental data shows a solubility of 2,700 mg/L at 20 °C . This is notably higher than the solubility reported for 1,3-dichloropropane (0.8 g/L or 800 mg/L at 20°C) [1]. This 3.4-fold difference in water solubility will significantly impact partitioning behavior in environmental compartments and liquid-liquid extraction efficiencies.

Environmental Fate Formulation Science Analytical Chemistry

Validated Application Scenarios for 1,1-Dichloropropane Based on Direct Evidence


Synthesis of Chloropropenes via Flash Vacuum Pyrolysis

This is the primary documented application for 1,1-dichloropropane. The compound undergoes selective dehydrochlorination when subjected to flash vacuum pyrolysis over a bed of magnesium. This method provides a route to valuable chloropropene intermediates, which are precursors to various polymers and agrochemicals . The specific geminal dichloro configuration is essential for the elimination step to proceed with the desired selectivity, a feature not replicated by the more common 1,2-dichloropropane isomer.

Calibration and Validation in Advanced Oxidation Process (AOP) Studies

Given its well-characterized and relatively fast reaction kinetics with OH radicals compared to other aliphatic VOCs , 1,1-dichloropropane serves as a valuable probe compound or standard for calibrating the performance of water treatment reactors. Its reactivity profile allows for the benchmarking of ozone and O3/H2O2 AOP systems, enabling researchers and engineers to ensure their systems are performing as designed for the removal of a suite of similar contaminants.

Specialty Research Reagent for Isomer-Specific Reactivity Studies

The compound's unique set of physical and thermochemical properties relative to its isomers—including a distinct boiling point , higher relative enthalpy [1], and specific solubility profile —makes it an essential reagent for fundamental research. It is procured for investigations into structure-activity relationships, computational chemistry model validation, and studies on the environmental fate of chlorinated hydrocarbons where the behavior of each isomer must be distinguished.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Dichloropropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.